molecular formula C9H19O2PS B6254933 2-ethyl-5-methyl-5-propyl-1,3,2lambda5-dioxaphosphinane-2-thione CAS No. 102039-03-2

2-ethyl-5-methyl-5-propyl-1,3,2lambda5-dioxaphosphinane-2-thione

Cat. No. B6254933
CAS RN: 102039-03-2
M. Wt: 222.29 g/mol
InChI Key: XQRBDFBMYQCDBY-UHFFFAOYSA-N
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Description

2-ethyl-5-methyl-5-propyl-1,3,2lambda5-dioxaphosphinane-2-thione (EMPDT) is an organophosphorus compound with a wide range of applications in the scientific research field. It is a colorless, odorless, and non-toxic compound that can be synthesized in the laboratory using various methods. EMPDT is used as a catalyst in various chemical reactions, as a reagent in biochemical studies, and in the synthesis of other organophosphorus compounds.

Scientific Research Applications

2-ethyl-5-methyl-5-propyl-1,3,2lambda5-dioxaphosphinane-2-thione has a wide range of applications in the scientific research field. It is used as a catalyst in various chemical reactions, as a reagent in biochemical studies, and in the synthesis of other organophosphorus compounds. This compound is also used as an inhibitor of enzymes, such as acetylcholinesterase, which are involved in the transmission of nerve impulses. In addition, this compound is used as a ligand in coordination chemistry and as a reagent in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 2-ethyl-5-methyl-5-propyl-1,3,2lambda5-dioxaphosphinane-2-thione is not completely understood. However, it is believed that this compound binds to the active site of enzymes, such as acetylcholinesterase, and inhibits their activity. This inhibition of enzyme activity leads to the disruption of nerve impulses, which can have a wide range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it is believed that this compound inhibits the activity of enzymes, such as acetylcholinesterase, which are involved in the transmission of nerve impulses. This inhibition of enzyme activity can lead to a wide range of physiological effects, such as muscle spasms, paralysis, and death.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethyl-5-methyl-5-propyl-1,3,2lambda5-dioxaphosphinane-2-thione in lab experiments are that it is a non-toxic compound that can be synthesized in the laboratory using various methods. In addition, this compound has a wide range of applications in the scientific research field, including as a catalyst in various chemical reactions, as a reagent in biochemical studies, and in the synthesis of other organophosphorus compounds. The main limitation of using this compound in lab experiments is that its mechanism of action is not completely understood.

Future Directions

The potential future directions for 2-ethyl-5-methyl-5-propyl-1,3,2lambda5-dioxaphosphinane-2-thione include further research into its mechanism of action, the development of new methods for synthesizing this compound in the laboratory, and the exploration of its potential applications in the pharmaceutical and biotechnology industries. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and therapies. Finally, further research into the advantages and limitations of using this compound in lab experiments could lead to the development of more efficient and cost-effective methods for conducting experiments.

Synthesis Methods

2-ethyl-5-methyl-5-propyl-1,3,2lambda5-dioxaphosphinane-2-thione can be synthesized in the laboratory using several methods. One method involves the reaction of phosphorous pentoxide (P2O5) with a mixture of ethyl iodide, methyl iodide, and propyl iodide in a solvent such as ethyl ether. The reaction is conducted at a temperature of around 120°C and produces this compound in a yield of around 90%. Another method involves the reaction of phosphorous pentachloride (PCl5) with a mixture of ethyl iodide, methyl iodide, and propyl iodide in a solvent such as ethyl ether. The reaction is conducted at a temperature of around 120°C and produces this compound in a yield of around 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethyl-5-methyl-5-propyl-1,3,2lambda5-dioxaphosphinane-2-thione can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl bromide", "Methyl bromide", "Propyl bromide", "Phosphorus pentoxide", "Sulfur", "Sodium hydroxide", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of ethyl methyl propyl phosphonate by reacting ethyl bromide, methyl bromide, and propyl bromide with phosphorus pentoxide in diethyl ether.", "Step 2: Synthesis of ethyl methyl propyl phosphonothioate by reacting ethyl methyl propyl phosphonate with sulfur in diethyl ether.", "Step 3: Synthesis of 2-ethyl-5-methyl-5-propyl-1,3,2lambda5-dioxaphosphinane-2-thione by reacting ethyl methyl propyl phosphonothioate with sodium hydroxide and methanol, followed by acidification with hydrochloric acid." ] }

CAS RN

102039-03-2

Molecular Formula

C9H19O2PS

Molecular Weight

222.29 g/mol

IUPAC Name

2-ethyl-5-methyl-5-propyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane

InChI

InChI=1S/C9H19O2PS/c1-4-6-9(3)7-10-12(13,5-2)11-8-9/h4-8H2,1-3H3

InChI Key

XQRBDFBMYQCDBY-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COP(=S)(OC1)CC)C

Purity

95

Origin of Product

United States

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